N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine
Overview
Description
“N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine” is a chemical compound . It has a molecular weight of 261.37 . The IUPAC name for this compound is N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine .
Synthesis Analysis
A series of 4,6-disubstituted pyrimidines derivatives were designed, synthesized, and evaluated as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC) .Molecular Structure Analysis
The molecular formula of “N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine” is C11H20ClN5 . The average mass is 257.763 Da and the monoisotopic mass is 257.140717 Da .Chemical Reactions Analysis
The compound is part of a series of 4,6-disubstituted pyrimidines derivatives that were designed and synthesized .Physical And Chemical Properties Analysis
The compound is an oil . The molecular weight of the compound is 261.37 .Scientific Research Applications
Binding Affinity and Selectivity Studies
N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine derivatives have been studied for their binding affinity to human histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). Research indicates that specific structural modifications, such as replacing 4-methylpiperazino with N-benzylamine and introducing a 3-piperidinopropoxyphenyl moiety, result in compounds with high hH3R affinity and selectivity. These findings are significant for the development of potential H3R ligands with desirable drug-likeness properties (Sadek et al., 2014).
Chemical Synthesis and Mechanistic Investigations
A study focused on synthesizing and applying [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide for mechanistic investigations. The compound was prepared by nitration of commercially available 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione, followed by intramolecular oxidative cyclization. This research provides insights into the formation of various compounds in thermal reactions involving N-oxides and offers a method for studying NO or NO-related species generation in reactions with N-acetylcysteamine (Sako et al., 2000).
Antimicrobial Agent Synthesis
A series of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine derivatives, including N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine, were synthesized and characterized for potential antimicrobial properties. These compounds showed significant inhibition against various bacteria and fungi, highlighting their potential as antimicrobial agents (Rao et al., 2020).
DNA Cleavage Studies
Research on N,N'-dimethylethylenediamine, a related diamine compound, showed its ability to cleave abasic and UV-irradiated DNA at damaged sites. This finding is important for studying DNA damage and repair mechanisms. The study suggests that such diamines can cleave DNA efficiently at neutral pH without causing non-specific damage, making them valuable in locating low levels of photoproducts in DNA (McHugh & Knowland, 1995).
Method for Synthesizing Conformationally Rigid Diamines
A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine, was proposed. This research provides an efficient approach for producing large quantities of such compounds, which are significant in medicinal chemistry (Smaliy et al., 2011).
Anticancer Agent Development
N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine derivatives have been synthesized and characterized for their potential as anticancer agents. The compounds showed significant activity against HeLa cell lines, with activities comparable to the standard Cisplatin, indicating their potential in cancer treatment (Rao et al., 2020).
Future Directions
properties
IUPAC Name |
4-N,4-N-dimethyl-6-N-piperidin-4-ylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-16(2)11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,3-6H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCZDBXYRXFNJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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